molecular formula C15H11N3O4S B11267560 N-1,3-benzodioxol-5-yl-2-([1,3]oxazolo[4,5-b]pyridin-2-ylthio)acetamide

N-1,3-benzodioxol-5-yl-2-([1,3]oxazolo[4,5-b]pyridin-2-ylthio)acetamide

Cat. No.: B11267560
M. Wt: 329.3 g/mol
InChI Key: GMDPQDSWPZGKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a benzodioxole ring, an oxazolo[4,5-b]pyridine moiety, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a cyclization reaction. This is followed by the introduction of the oxazolo[4,5-b]pyridine moiety via a condensation reaction. The final step involves the attachment of the sulfanylacetamide group through a nucleophilic substitution reaction. Common reagents used in these reactions include acetic anhydride, sulfur, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxazolo[4,5-b]pyridine moiety to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like thiols and amines are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets within cells. The benzodioxole ring is known to interact with enzymes, potentially inhibiting their activity. The oxazolo[4,5-b]pyridine moiety may bind to nucleic acids, affecting gene expression. The sulfanylacetamide group can form covalent bonds with proteins, altering their function. These interactions collectively contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is unique due to its combination of structural features, which confer a wide range of reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets makes it a valuable compound for scientific research.

Properties

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)acetamide

InChI

InChI=1S/C15H11N3O4S/c19-13(17-9-3-4-10-12(6-9)21-8-20-10)7-23-15-18-14-11(22-15)2-1-5-16-14/h1-6H,7-8H2,(H,17,19)

InChI Key

GMDPQDSWPZGKDL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(O3)C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.